Methenamine hydrochloride

Description

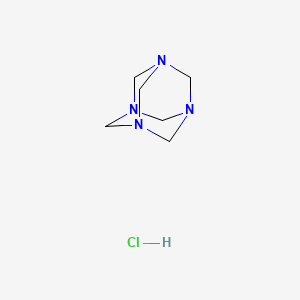

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

58713-21-6 |

|---|---|

Molecular Formula |

C6H13ClN4 |

Molecular Weight |

176.65 g/mol |

IUPAC Name |

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrochloride |

InChI |

InChI=1S/C6H12N4.ClH/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H |

InChI Key |

NGDSBQHTMKGUQU-UHFFFAOYSA-N |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Yield Optimization of Methenamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Methenamine (B1676377) Hydrochloride, with a primary focus on strategies for yield optimization. The document details the core chemical reactions, experimental protocols, and critical parameters that influence the efficiency and purity of the final product.

Introduction

Methenamine, also known as hexamethylenetetramine (HMT) or urotropine, is a heterocyclic organic compound with a unique cage-like structure. It is synthesized through the condensation of formaldehyde (B43269) and ammonia (B1221849).[1] The compound serves as a crucial intermediate in various industrial applications, including the production of phenolic resins, explosives, and as a key component in pharmaceuticals.[2]

In the pharmaceutical context, methenamine is utilized as a urinary tract antiseptic. Its therapeutic action relies on its decomposition in acidic urine to produce formaldehyde, which is bactericidal.[1] For pharmaceutical use, it is often prepared as a salt, such as methenamine hydrochloride, to enhance its stability and formulation properties. This guide elucidates the synthesis of the methenamine base and its subsequent conversion to this compound, emphasizing process optimization for maximal yield and purity.

Core Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the formation of the methenamine base from formaldehyde and ammonia. The second stage is the acid-base reaction with hydrochloric acid to form the corresponding salt.

Stage 1: Synthesis of Methenamine Base

The foundational reaction involves the condensation of six molar equivalents of formaldehyde with four molar equivalents of ammonia. This reaction is typically performed in an aqueous solution or, for higher yields, in a non-aqueous medium to drive the equilibrium toward the product.

Overall Reaction: 6 CH₂O + 4 NH₃ → (CH₂)₆N₄ + 6 H₂O

The mechanism for this condensation is complex, but it is understood to proceed through the initial formation of aminomethanol (B12090428) from the reaction of ammonia and formaldehyde, which then undergoes further condensation and cyclization.[3]

Stage 2: Formation of this compound

The methenamine base is then converted to its hydrochloride salt. This is a standard acid-base reaction where the tertiary amine nitrogens in the cage structure of methenamine are protonated by hydrochloric acid.

Overall Reaction: (CH₂)₆N₄ + HCl → (CH₂)₆N₄·HCl

This step is typically achieved by treating a solution or suspension of methenamine with hydrochloric acid, followed by crystallization of the salt.

Yield Optimization Strategies

The overall yield of this compound is largely dependent on the efficiency of the initial condensation reaction to form the methenamine base. Key parameters for optimization include reaction medium, temperature, and reactant forms.

Effect of Reaction Medium

The commercial synthesis of methenamine often involves reacting gaseous ammonia with a concentrated aqueous formaldehyde solution.[4] However, this method presents challenges in purification, as methenamine has a strong affinity for water, making the final drying stages difficult and energy-intensive.[4]

A significant improvement in yield and purity can be achieved by using a non-aqueous solvent, such as a light hydrocarbon, as the reaction medium. This approach is based on the principle that while the reactants (paraformaldehyde and ammonia) are suspended, the product (methenamine) is insoluble in the hydrocarbon, and the byproduct (water) can be easily separated. This drives the reaction to completion and simplifies product recovery.[4]

Reactant Choice and Stoichiometry

The source of formaldehyde is a critical parameter. While aqueous formalin is common, using paraformaldehyde (a solid polymer of formaldehyde) in a hydrocarbon slurry offers a distinct advantage by minimizing the amount of water in the system from the start.[4] The reaction requires a stoichiometric ratio of 6 moles of formaldehyde to 4 moles of ammonia.

Temperature Control

For the conventional aqueous method, the reaction temperature must be kept low through cooling to prevent side reactions that can reduce the yield.[4] Conversely, when using a non-aqueous solvent system with paraformaldehyde, the reaction can be run at a moderately elevated temperature (e.g., the reflux temperature of n-pentane, ~36°C) to facilitate the reaction between the suspended solid and gaseous ammonia.[4]

Quantitative Data on Optimized Synthesis

The following table summarizes quantitative data from an optimized synthesis protocol for the methenamine base, demonstrating the high yields achievable under controlled conditions.

| Parameter | Value | Moles (Reactant) | Product | Yield (%) | Purity (%) | Reference |

| Formaldehyde Source | Paraformaldehyde | 3.0 | Methenamine | 95 | ~99 | [4] |

| Ammonia Source | Anhydrous Gas | 2.0 | ||||

| Solvent | n-Heptane | - | ||||

| Temperature | 98-100 °C (Reflux) | - | ||||

| Reaction Time | 2 hours | - |

Table 1: Quantitative Yield Data for Optimized Methenamine Base Synthesis[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Methenamine Base in a Non-Aqueous Medium

This protocol is adapted from a patented method demonstrating high yield and purity.[4]

Materials:

-

Paraformaldehyde (3 moles)

-

Anhydrous ammonia gas

-

n-Heptane (as solvent)

Equipment:

-

Reaction flask equipped with a mechanical stirrer, gas inlet tube, and a condenser with a water trap.

Procedure:

-

A slurry of 3 moles of paraformaldehyde is prepared in approximately 400 ml of n-heptane in the reaction flask.

-

The mixture is agitated mechanically, and the flask is heated to the reflux temperature of n-heptane (98-100°C).

-

Anhydrous ammonia gas is bubbled through the slurry while maintaining vigorous agitation and reflux for approximately 2 hours. The byproduct water is collected in the trap.

-

After the reaction period, the mixture is cooled, and the crystalline methenamine product is recovered by filtration.

-

The product is washed with additional solvent and dried. A yield of 95% of the theoretical value can be expected.[4]

Protocol 2: Synthesis of this compound Salt

This protocol describes the conversion of the synthesized methenamine base into its hydrochloride salt.

Materials:

-

Methenamine base (1 mole)

-

Concentrated Hydrochloric Acid (HCl)

Equipment:

-

Beaker or flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve 1 mole of methenamine base in a suitable volume of ethanol. Gentle warming may be required to facilitate dissolution.

-

While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid to the methenamine solution. The salt will begin to precipitate.

-

Cool the mixture in an ice bath to ensure complete crystallization of the this compound.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or excess acid.

-

Dry the product under vacuum to obtain pure this compound.

Conclusion

The synthesis of this compound is a well-established process that can be significantly optimized for high yield and purity. The primary determinant of overall yield is the initial condensation reaction between formaldehyde and ammonia. By employing paraformaldehyde instead of aqueous formalin and conducting the reaction in a non-aqueous hydrocarbon solvent, yields for the methenamine base can be pushed to 95% or higher.[4] This approach simplifies product isolation by precipitating the anhydrous product directly from the reaction medium, thereby avoiding the challenges associated with removing water. Subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction that also proceeds with high efficiency. For researchers and drug development professionals, utilizing these optimized, water-minimizing protocols is key to producing high-purity this compound in a cost-effective and efficient manner.

References

An In-depth Technical Guide to the Physicochemical Properties of Methenamine Hydrochloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Methenamine (B1676377) hydrochloride, tailored for its application in a laboratory setting. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties

Methenamine hydrochloride is the salt of the heterocyclic organic compound methenamine and hydrochloric acid. Its properties are crucial for its handling, formulation, and analytical characterization.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, hydrochloride | [1] |

| Synonyms | Hexamethylenetetramine hydrochloride, Urotropine hydrochloride | [1] |

| CAS Number | 24360-05-2 | [1] |

| Molecular Formula | C₆H₁₃ClN₄ | [1] |

| Molecular Weight | 176.65 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| pKa (of Methenamine base) | 4.89 | [3] |

Solubility Profile

This compound is highly soluble in water. The solubility of the free base, methenamine, in various solvents is provided below for reference.

| Solvent | Solubility of Methenamine ( g/100 g solvent at 20°C) | Source(s) |

| Water | 89.5 | [2] |

| Chloroform | 13.4 | [4] |

| Methanol | 7.25 | [4] |

| Absolute Ethanol | 2.89 | [4] |

| Acetone | 0.65 | [4] |

| Benzene | 0.23 | [4] |

| Ether | 0.06 | [4] |

Thermal Properties

| Property | Value | Source(s) |

| Melting Point (Methenamine base) | Sublimes at ~280 °C with decomposition | [5] |

Note: A specific melting point for this compound is not consistently reported; it is expected to decompose upon heating.

Mechanism of Action and Degradation Pathway

The primary mechanism of action of methenamine and its salts is the hydrolysis of the methenamine moiety in an acidic medium (pH < 6) to generate formaldehyde (B43269) and ammonia.[6] Formaldehyde is a non-specific bactericidal agent that denatures proteins and nucleic acids.[7] This pH-dependent hydrolysis is a critical factor in its biological activity and a key consideration in its formulation and stability.

The overall hydrolysis reaction is:

C₆H₁₂N₄ + 6H₂O → 6CH₂O + 4NH₃

Experimental Protocols for Laboratory Analysis

Accurate and reliable analytical methods are essential for the quality control of this compound. The following are detailed protocols for common analytical techniques.

Titrimetric Analysis (adapted from USP Monograph for Methenamine)

This method is a back-titration to determine the purity of methenamine.

Principle: Methenamine is reacted with a known excess of sulfuric acid. The unreacted acid is then titrated with a standardized solution of sodium hydroxide (B78521).

Reagents and Equipment:

-

1 N Sulfuric Acid VS (Volumetric Solution)

-

1 N Sodium Hydroxide VS

-

Methyl Red TS (Test Solution)

-

Chromotropic Acid Spot Test Solution

-

Analytical balance

-

Burette (50 mL)

-

Pipette (40 mL)

-

Beaker (250 mL)

-

Heating apparatus

-

Glass fiber filter disks

Procedure:

-

Accurately weigh approximately 1 g of this compound, previously dried, and transfer to a beaker.

-

Add 40.0 mL of 1 N sulfuric acid VS.

-

Heat the solution to a gentle boil to expel the formaldehyde generated. Add water as needed to maintain the volume.

-

Periodically test for the absence of formaldehyde by adding a drop of the assay solution to a glass fiber filter disk that has been treated with a few drops of Chromotropic acid spot test solution. A violet color indicates the presence of formaldehyde. Continue heating until the test is negative.[8]

-

Cool the solution to room temperature and add 20 mL of water.

-

Add a few drops of methyl red TS as an indicator.

-

Titrate the excess sulfuric acid with 1 N sodium hydroxide VS until the endpoint is reached (color change from red to yellow).

-

Perform a blank determination by titrating 40.0 mL of 1 N sulfuric acid VS with the same 1 N sodium hydroxide VS.[8]

Calculation: Each mL of 1 N sulfuric acid is equivalent to 35.05 mg of C₆H₁₂N₄.[8]

UV-Visible Spectrophotometry (adapted from USP Monograph for Methenamine Hippurate Tablets)

This method is suitable for the quantitative determination of methenamine in pharmaceutical formulations.

Principle: The concentration of methenamine is determined by measuring its UV absorbance at a specific wavelength and comparing it to a standard of known concentration. For Methenamine hippurate, the maximum absorbance is observed at approximately 227-230 nm.[9][10]

Reagents and Equipment:

-

This compound Reference Standard (RS)

-

Distilled water

-

UV-Vis Spectrophotometer

-

Volumetric flasks (100 mL, 1000 mL)

-

Pipettes

-

0.45 µm filter

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a quantity of this compound RS and dissolve in distilled water to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Further dilute the stock solution with distilled water to prepare a working standard solution with a concentration in the linear range of the assay (e.g., 10 µg/mL).[11]

-

-

Sample Preparation (from a solid dosage form):

-

Weigh and finely powder a representative number of units (e.g., 20 tablets).

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound.

-

Transfer to a volumetric flask and add a suitable volume of distilled water.

-

Sonicate for approximately 15 minutes to ensure complete dissolution.

-

Dilute to volume with distilled water and mix well.

-

Filter the solution through a 0.45 µm filter.

-

Further dilute the filtered solution with distilled water to a final concentration within the linear range of the assay.

-

-

Measurement:

-

Set the spectrophotometer to scan the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is expected to be around 230 nm.[10]

-

Measure the absorbance of the standard solution and the sample solution at the determined λmax against a distilled water blank.

-

Calculation: Calculate the concentration of this compound in the sample by comparing its absorbance to that of the standard solution.

High-Performance Liquid Chromatography (HPLC)

This method provides a specific and accurate means of quantifying this compound.

Principle: Methenamine is separated from other components on a stationary phase by a mobile phase under high pressure and is detected by a UV detector. An ion-exchange column is often used for the analysis of the basic methenamine compound.

Chromatographic Conditions (based on published methods): [12][13]

-

Column: Zorbax SCX-300 (or equivalent strong cation exchange column)

-

Mobile Phase: Acetonitrile and 0.1M sodium perchlorate (B79767) monohydrate (pH 5.8) in a ratio of 70:30 (v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 212 nm

-

Injection Volume: 20 µL

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as described above and degas before use.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound RS in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Prepare the sample as described in the UV-Visible Spectrophotometry section, using the mobile phase as the diluent in the final step to achieve a concentration within the linear range of the method.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Identify and quantify the methenamine peak based on the retention time and calibration curve.

-

References

- 1. This compound | C6H13ClN4 | CID 22339066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Hexamethylenetetramine | C6H12N4 | CID 4101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methenamine [drugfuture.com]

- 5. 六亚甲基四胺 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methenamine - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. rjptonline.org [rjptonline.org]

- 11. impactfactor.org [impactfactor.org]

- 12. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. | Sigma-Aldrich [sigmaaldrich.com]

The In Vitro Mechanism of Methenamine as a Formaldehyde Donor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenamine (B1676377) is a unique antimicrobial agent that exerts its effect through the in situ generation of formaldehyde (B43269). This technical guide provides an in-depth analysis of the in vitro mechanism of action of methenamine, focusing on its role as a formaldehyde donor. It details the physicochemical principles governing its activity, presents quantitative data on formaldehyde release kinetics, and provides comprehensive experimental protocols for the quantification of formaldehyde. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Core Mechanism of Action: pH-Dependent Hydrolysis

Methenamine (hexamethylenetetramine) itself is not microbicidal. Its antimicrobial efficacy is entirely dependent on its chemical decomposition in an acidic environment to yield formaldehyde and ammonia (B1221849). This hydrolysis reaction is a critical factor in the therapeutic application of methenamine, particularly in the context of urinary tract infections where acidic urine provides the necessary conditions for its activation.

The chemical equation for the hydrolysis of methenamine is as follows:

(CH₂)₆N₄ + 6H₂O ⇌ 6HCHO + 4NH₃

The forward reaction is favored under acidic conditions (pH < 6.0), leading to the release of formaldehyde. Formaldehyde is a potent, non-specific antimicrobial agent that denatures bacterial proteins and nucleic acids, leading to bacterial cell death. A significant advantage of this mechanism is the low potential for the development of bacterial resistance, as formaldehyde's action is broad and not directed at a single specific target.

Below is a diagram illustrating the pH-dependent activation of methenamine.

Caption: pH-Dependent Hydrolysis of Methenamine.

Quantitative Analysis of Formaldehyde Release

The rate of formaldehyde generation from methenamine is critically dependent on pH and temperature. Several in vitro studies have quantified this relationship, providing valuable data for understanding the conditions required for optimal activity.

pH-Dependent Kinetics of Methenamine Hydrolysis

The hydrolysis of methenamine follows apparent first-order kinetics and is highly pH-dependent. As the pH of the environment decreases, the rate of formaldehyde formation increases significantly.

| pH | Half-life (t½) of Methenamine Conversion to Formaldehyde at 37°C | Reference |

| 2.0 | 1.6 hours | |

| 5.0 | ~20 hours | |

| 5.8 | 13.8 hours | |

| 6.0 | - | - |

| 6.5 | ~400 hours |

Note: The data from different studies may vary slightly due to different experimental conditions.

Achievable Formaldehyde Concentrations In Vitro

Studies using in vitro models that simulate the dynamics of the urinary tract have demonstrated that therapeutically relevant concentrations of formaldehyde can be achieved under specific conditions of pH and methenamine concentration.

| Methenamine Concentration | Urine pH | Achievable Formaldehyde Concentration | Reference |

| ≥ 0.6 mg/mL | ≤ 5.7 | ≥ 25 µg/mL | |

| ≥ 1 mg/mL | ≤ 5.85 | ≥ 25 µg/mL | |

| 750 µg/mL | 6.0 | > 28 µg/mL (within 3 hours) |

These concentrations are generally considered sufficient for a bacteriostatic or bactericidal effect against most common urinary pathogens.

Experimental Protocols for Formaldehyde Quantification

Accurate quantification of formaldehyde released from methenamine is essential for in vitro studies. The following are detailed protocols for two common spectrophotometric methods.

Nash (Hantzsch Reaction) Method for Formaldehyde Quantification

This method is based on the reaction of formaldehyde with acetylacetone (B45752) and ammonia to form a yellow, fluorescent compound, 3,5-diacetyl-1,4-dihydrolutidine, which can be quantified spectrophotometrically.

Reagents:

-

Nash Reagent:

-

Ammonium acetate: 150 g

-

Glacial acetic acid: 3 mL

-

Acetylacetone: 2 mL

-

Dissolve in distilled water and make up to 1 L. Store in a brown bottle in a refrigerator.

-

-

Formaldehyde Standard Solutions: Prepare a stock solution of a known formaldehyde concentration and create a series of dilutions for a standard curve.

-

Trichloroacetic Acid (TCA) solution (e.g., 10% w/v): For deproteinization of samples if necessary.

Procedure:

-

Sample Preparation: If the sample contains proteins (e.g., cell culture media with serum), deproteinize by adding an equal volume of TCA solution, vortexing, and centrifuging to collect the supernatant.

-

Reaction: In a test tube, mix 2 mL of the prepared sample (or standard) with 2 mL of the Nash reagent.

-

Incubation: Incubate the mixture in a water bath at 60°C for 10-15 minutes or at 37°C for 60 minutes.

-

Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the yellow solution at a wavelength of 412 nm using a spectrophotometer.

-

Quantification: Determine the formaldehyde concentration in the sample by comparing its absorbance to the standard curve.

Caption: Experimental Workflow for the Nash Method.

Chromotropic Acid Method for Formaldehyde Quantification

This method relies on the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to produce a purple-colored complex.

Reagents:

-

Chromotropic Acid Reagent: A solution of chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) in water.

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Formaldehyde Standard Solutions: Prepare as described for the Nash method.

Procedure:

-

Sample Preparation: Prepare the sample as described in the Nash method (deproteinization if necessary).

-

Reaction Setup: In a heat-resistant test tube, add 1 mL of the prepared sample (or standard).

-

Reagent Addition: Carefully add 0.2 mL of the chromotropic acid reagent and mix. Then, slowly and cautiously, add 2 mL of concentrated sulfuric acid.

-

Incubation: Heat the mixture in a boiling water bath for 15-30 minutes.

-

Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the purple solution at a wavelength of 580 nm.

-

Quantification: Determine the formaldehyde concentration from the standard curve.

Hydrolysis kinetics of Methenamine hydrochloride at acidic pH

An In-depth Technical Guide on the Hydrolysis Kinetics of Methenamine (B1676377) Hydrochloride at Acidic pH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis kinetics of methenamine hydrochloride. Methenamine, also known as hexamethylenetetramine, is a prodrug whose therapeutic efficacy as a urinary antiseptic is entirely dependent on its conversion to formaldehyde (B43269) in an acidic environment. Understanding the kinetics of this conversion is critical for optimizing drug formulation, ensuring clinical effectiveness, and guiding patient-specific administration strategies.

Core Mechanism of Action

Methenamine itself is biologically inert.[1] Upon excretion into the urinary tract, it undergoes hydrolysis in acidic urine (pH below 6.0) to produce formaldehyde and ammonia (B1221849).[2][3] Formaldehyde is a potent, non-specific bactericidal agent that denatures bacterial proteins and nucleic acids, providing a broad spectrum of antimicrobial activity.[3][4] A key advantage of this mechanism is that bacteria do not develop resistance to formaldehyde.[3] The overall hydrolysis reaction is as follows:

(CH₂)₆N₄ + 6H₂O + 4H⁺ → 6CH₂O + 4NH₄⁺

The reaction is catalyzed by hydrogen ions, and its rate is therefore highly dependent on the pH of the environment.[1]

Quantitative Hydrolysis Kinetics

The conversion of methenamine to formaldehyde is a time- and pH-dependent process. The rate of hydrolysis increases significantly as the pH decreases.[5][6] This relationship is critical, as maintaining a urinary pH below 6.0 is essential for therapeutic efficacy.[2]

Data Presentation

The following tables summarize the quantitative kinetic data from key studies. The degradation of methenamine follows first-order kinetics and obeys the Arrhenius relationship, meaning the rate is also temperature-dependent.[5][6]

Table 1: pH-Dependent Hydrolysis Rate of Methenamine

| pH | Temperature (°C) | Half-Life (t½) | Reference |

|---|---|---|---|

| 2.0 | 37.5 | 1.6 hours | [5] |

| 5.0 | 37.0 | ~20 hours | [6][7] |

| 5.1 | 37.5 | Not specified | [5] |

| 5.8 | 37.5 | 13.8 hours | [5] |

| 6.5 | 37.0 | ~400 hours | [6][7] |

| 7.4 | 37.5 | Not specified |[5] |

Table 2: Activation Energy of Methenamine Hydrolysis

| pH | Activation Energy (Ea) | Reference |

|---|---|---|

| 2.0 | 23.5 kcal/mole | [5] |

| 5.1 | 12.0 kcal/mole |[5] |

It is noteworthy that the specific salt form of methenamine (e.g., hippurate or mandelate) does not significantly alter the in vitro rate of hydrolysis compared to the methenamine base when studied in buffer systems at the same pH.[6][7]

Experimental Protocols

Accurate determination of hydrolysis kinetics requires robust experimental design and precise analytical methods. The general workflow involves incubating methenamine in a controlled environment and measuring the concentration of either the remaining methenamine or the generated formaldehyde over time.

Method 1: Monitoring Methenamine Concentration

A direct method to study the kinetics is to measure the disappearance of the parent drug over time.

-

Protocol: Gas-Liquid Chromatography (GLC) has been successfully used to monitor the rate of methenamine hydrolysis.[5]

-

Sample Preparation: Prepare solutions of methenamine in appropriate buffers (e.g., citrate-phosphate) across a range of acidic pH values (e.g., 2.0 to 6.0).

-

Incubation: Maintain the solutions in a constant temperature bath (e.g., 37.5°C).[5]

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Analysis: Analyze the concentration of remaining methenamine in each aliquot using a calibrated GLC system.

-

Kinetics: Plot the natural logarithm of the methenamine concentration versus time to determine the first-order rate constant (k) for each pH. The half-life is calculated as t½ = 0.693 / k.

-

Method 2: Monitoring Formaldehyde Generation

Quantifying the appearance of the product, formaldehyde, is a common and reliable approach. Two prevalent colorimetric methods are detailed below.[7]

-

Protocol 1: Nash (Acetylacetone) Method [7]

-

Principle: Based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone (B45752) and ammonia to form a yellow, fluorescent compound (3,5-diacetyl-1,4-dihydrolutidine), which is quantified spectrophotometrically.

-

Reagent Preparation: Prepare the Nash reagent by dissolving 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in distilled water to a final volume of 1 L.

-

Standard Curve: Prepare a series of formaldehyde standard solutions of known concentrations.

-

Reaction: Mix an equal volume of the collected sample (from the incubation mixture) with the Nash reagent.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 40 minutes).

-

Measurement: After cooling to room temperature, measure the absorbance of the yellow solution at a wavelength of 412 nm.

-

Quantification: Determine the formaldehyde concentration in the sample by comparing its absorbance to the standard curve.

-

-

Protocol 2: Chromotropic Acid Method [7]

-

Principle: This method involves the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to produce a purple-colored complex.

-

Reagent Preparation: Prepare a 1% (w/v) solution of chromotropic acid in water.

-

Reaction Setup: In a heat-resistant test tube, add 1 mL of the collected sample (or standard).

-

Acid Addition: Carefully add 4 mL of concentrated sulfuric acid and mix thoroughly.

-

Reagent Addition: Add 0.2 mL of the 1% chromotropic acid solution and mix again.

-

Heating: Heat the mixture in a boiling water bath for 15 minutes.

-

Measurement: After cooling, measure the absorbance of the purple solution at a wavelength of 580 nm.

-

Quantification: Determine the formaldehyde concentration from a standard curve prepared using the same procedure.

-

Conclusion

The acid-catalyzed hydrolysis of this compound is a well-characterized chemical process fundamental to its therapeutic action. The reaction kinetics are critically dependent on pH, with a lower pH environment leading to a more rapid and clinically effective conversion to the active bactericidal agent, formaldehyde. The quantitative data presented demonstrate that maintaining a urinary pH below 6.0 is paramount for achieving therapeutic concentrations of formaldehyde. The detailed experimental protocols provide a robust framework for researchers in drug development and clinical analysis to accurately study and verify the kinetic properties of methenamine-based formulations. This understanding is essential for optimizing treatment strategies for urinary tract infections and developing next-generation urinary antiseptics.

References

- 1. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]

- 2. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methenamine hydrochloride structural analysis and crystallography data

For Researchers, Scientists, and Drug Development Professionals

I. Structural Characteristics of the Methenamine (B1676377) Moiety

Methenamine possesses a highly symmetrical, rigid, cage-like structure. It is a tertiary amine, and its compact nature influences its physical and chemical properties, including its solubility and reactivity. The molecule consists of four nitrogen atoms at the bridgehead positions of an adamantane-like framework, interconnected by six methylene (B1212753) groups.

II. Crystallographic Analysis: A Methodological Overview

The definitive determination of a compound's three-dimensional atomic arrangement is achieved through single-crystal X-ray diffraction. For powdered samples, powder X-ray diffraction (PXRD) is a powerful tool for phase identification and purity assessment.

A. Single-Crystal X-ray Diffraction (SCXRD)

This technique provides the most precise information about the crystal structure, including unit cell dimensions, space group, and atomic coordinates, which in turn allows for the determination of bond lengths, bond angles, and torsion angles.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of the target compound are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is crucial and is often determined empirically.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K) to reduce thermal vibrations and improve data quality.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization. The intensities of the reflections are extracted.

-

Structure Solution: The processed data is used to solve the crystal structure. This involves determining the phases of the structure factors, which can be achieved through various methods like the Patterson method, direct methods, or dual-space methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the observed and calculated structure factors. This iterative process adjusts atomic positions, and thermal parameters until a satisfactory convergence is reached.

B. Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of a bulk sample. It provides a fingerprint of the crystalline phases present.

Experimental Protocol for Powder X-ray Diffraction:

-

Sample Preparation: A small amount of the finely ground powder is packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of 2θ angles. The intensity of the diffracted X-rays is recorded at each angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the crystalline phases by comparing the peak positions and intensities to a database of known patterns. Unit cell parameters can also be refined from high-quality powder data.

III. Expected Structural Features of Methenamine Hydrochloride

While specific experimental data for this compound is not available, we can hypothesize its likely structural characteristics based on the known structure of methenamine and the principles of salt formation.

The protonation of one of the nitrogen atoms in the methenamine cage by the hydrogen from hydrochloric acid would result in a methenaminium cation and a chloride anion. The overall crystal structure would be a packing of these ions, stabilized by electrostatic interactions and hydrogen bonding. A likely hydrogen bonding motif would involve the N-H group of the methenaminium cation and the chloride anion.

IV. Logical Workflow for Structural Analysis

The process of characterizing the crystal structure of a compound like this compound follows a logical progression.

Solubility Profile of Methenamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenamine (B1676377) hydrochloride, the salt of the heterocyclic organic compound methenamine, is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility in common organic solvents is critical for its use in synthesis, formulation, and analytical method development. This technical guide provides a summary of available solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

It is important to note that while extensive quantitative solubility data for methenamine (the free base) is available, there is a significant lack of specific quantitative data for methenamine hydrochloride in organic solvents in publicly accessible literature. The data presented herein for the free base serves as a reference point, but it should be emphasized that the hydrochloride salt will exhibit different solubility characteristics due to its ionic nature. Amine salts are generally more soluble in polar solvents like water and less soluble in nonpolar organic solvents compared to their free base forms.

Data Presentation: Solubility of Methenamine (Free Base)

The following table summarizes the quantitative solubility of methenamine (free base) in various common organic solvents. This data is provided as a reference to understand the general solubility trends of the parent compound.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Reference |

| Chloroform | 20 | 13.4 | [1][2] |

| Methanol | 20 | 7.25 | [1][2] |

| Absolute Ethanol | 20 | 2.89 | [1][2] |

| Acetone | 20 | 0.65 | [1][2] |

| Benzene | 20 | 0.23 | [1][2] |

| Xylene | 20 | 0.14 | [1][2] |

| Diethyl Ether | 20 | 0.06 | [1][2] |

| Petroleum Ether | Not Specified | Practically Insoluble | [1] |

Experimental Protocols: Equilibrium Shake-Flask Method for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is widely accepted and provides accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol)

-

Analytical balance

-

Sealed flasks or vials (e.g., screw-cap glass vials)

-

Orbital shaker or other suitable agitation device

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., 0.45 µm PVDF)

-

Validated analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Prepare a series of sealed flasks, each containing a known volume of the selected organic solvent.

-

Addition of Compound: Add an excess amount of solid this compound to each flask. It is crucial that a visible amount of undissolved solid remains at equilibrium to ensure saturation.

-

Equilibration: Place the sealed flasks in a constant temperature bath on an orbital shaker. Agitate the flasks for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the constant temperature bath for a sufficient time to allow the solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical technique, such as HPLC with UV detection.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Visualization of Experimental and Logical Workflows

Solubility Determination Workflow

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a chemical compound.

References

Methenamine Hydrochloride: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methenamine (B1676377), also known as hexamine or urotropin, is a heterocyclic organic compound with a rich history in organic synthesis. Its readily available nature, unique cage-like structure, and ability to serve as a versatile formylating and aminomethylating agent have solidified its position as a critical precursor in a variety of named reactions. This technical guide provides a comprehensive overview of the synthesis of methenamine and its application in three key reactions: the Duff reaction, the Sommelet reaction, and the Delépine reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Synthesis of Methenamine (Urotropin)

Methenamine is synthesized through the condensation reaction of formaldehyde (B43269) and ammonia (B1221849). The reaction is typically straightforward and high-yielding.

Experimental Protocol: Synthesis of Methenamine

Materials:

-

Formaldehyde (37% aqueous solution)

-

Ammonia (25% aqueous solution)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a well-ventilated fume hood, cool 100 mL of a 37% aqueous formaldehyde solution in an ice bath.

-

Slowly add 120 mL of a 25% aqueous ammonia solution to the cooled formaldehyde solution with constant stirring. The addition should be controlled to keep the reaction temperature below 20°C.

-

After the addition is complete, continue stirring the mixture for 30 minutes at room temperature.

-

The solution is then gently heated on a water bath to evaporate the excess water and ammonia until a crystalline precipitate of methenamine forms.

-

The crude methenamine is collected by filtration and can be purified by recrystallization from hot ethanol to yield colorless crystals.

Quantitative Data: Synthesis of Methenamine

| Reactants | Molar Ratio (Formaldehyde:Ammonia) | Reaction Conditions | Typical Yield |

| Formaldehyde (aq.), Ammonia (aq.) | 6:4 | Aqueous solution, <20°C then gentle heating | >90% |

The Duff Reaction: Aromatic Formylation

The Duff reaction is a formylation reaction used for the synthesis of aromatic aldehydes, particularly hydroxybenzaldehydes, from phenols using methenamine as the formyl source in an acidic medium.

Experimental Protocol: Duff Reaction for the Synthesis of Salicylaldehyde (B1680747)

Materials:

-

Methenamine (Hexamine)

-

Boric acid

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (B78521) solution (for work-up)

-

Diethyl ether (for extraction)

Procedure:

-

A mixture of 12 g of glycerol and 7 g of boric acid is heated to 160°C in a flask equipped with a stirrer.

-

A finely powdered mixture of 10 g of phenol and 15 g of methenamine is added in portions to the hot glycerol-boric acid mixture over 15 minutes with vigorous stirring.

-

The temperature of the reaction mixture is maintained at 150-160°C for an additional 20 minutes.

-

The mixture is cooled to 100°C, and 60 mL of hot water is added, followed by the slow addition of 20 mL of concentrated sulfuric acid in 60 mL of water.

-

The resulting salicylaldehyde is isolated by steam distillation. The distillate is extracted with diethyl ether.

-

The ether extract is washed with a saturated sodium bisulfite solution to remove any unreacted phenol, then with water, and finally dried over anhydrous sodium sulfate.

-

The ether is evaporated to yield salicylaldehyde, which can be further purified by distillation.

Quantitative Data: Duff Reaction with Various Phenols

| Phenolic Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Phenol | Salicylaldehyde | Glycerol, Boric Acid, 150-160°C | 15-20 | [1] |

| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | Glycerol, Boric Acid, 150-160°C | 18 | [1] |

| 4-tert-Butylphenol | 2-Hydroxy-5-tert-butylbenzaldehyde | Acetic acid, 100°C | Low | [2] |

| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | Acetic acid, 100°C | ~25 | [2] |

Logical Workflow for the Duff Reaction

Caption: Workflow for the Duff Reaction.

The Sommelet Reaction: Benzylic Aldehyde Synthesis

The Sommelet reaction provides a method for the conversion of benzyl (B1604629) halides to the corresponding aromatic aldehydes using methenamine followed by hydrolysis.

Experimental Protocol: Sommelet Reaction for the Synthesis of Benzaldehyde (B42025)

Materials:

-

Benzyl chloride

-

Methenamine (Hexamine)

-

Ethanol (50% aqueous)

-

Hydrochloric acid (concentrated)

-

Sodium carbonate solution (for work-up)

-

Diethyl ether (for extraction)

Procedure:

-

A solution of 14 g of methenamine in 100 mL of 50% aqueous ethanol is prepared in a round-bottom flask.

-

12.6 g of benzyl chloride is added to the solution, and the mixture is refluxed for 2 hours.

-

The solvent is then removed under reduced pressure.

-

The resulting quaternary ammonium (B1175870) salt is hydrolyzed by refluxing with 100 mL of water and 10 mL of concentrated hydrochloric acid for 15 minutes.

-

After cooling, the reaction mixture is extracted with diethyl ether.

-

The ether extract is washed with water, then with a sodium carbonate solution, and again with water.

-

The ether layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude benzaldehyde is purified by distillation.

Quantitative Data: Sommelet Reaction with Various Benzyl Halides

| Benzyl Halide Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Benzyl chloride | Benzaldehyde | 50% aq. Ethanol, reflux; then aq. HCl | 70-80 | [3] |

| p-Xylyl chloride | p-Tolualdehyde | Water, reflux; then aq. HCl | >80 | [4] |

| 2-Chloromethylthiophene | Thiophene-2-carboxaldehyde | Chloroform (B151607), reflux; then water | 54-72 | [5][6] |

Signaling Pathway for the Sommelet Reaction

Caption: Sommelet Reaction Mechanism Pathway.

The Delépine Reaction: Primary Amine Synthesis

The Delépine reaction is a method for the synthesis of primary amines from alkyl or benzyl halides via the formation of a quaternary ammonium salt with methenamine, followed by acidic hydrolysis.

Experimental Protocol: Delépine Reaction for the Synthesis of Benzylamine (B48309)

Materials:

-

Benzyl chloride

-

Methenamine (Hexamine)

-

Chloroform

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (for work-up)

-

Diethyl ether (for extraction)

Procedure:

-

A solution of 14 g of methenamine in 100 mL of chloroform is prepared.

-

12.6 g of benzyl chloride is added, and the mixture is refluxed for 3 hours. The quaternary ammonium salt precipitates during the reaction.

-

The precipitate is collected by filtration, washed with chloroform, and dried.

-

The salt is then hydrolyzed by refluxing with a mixture of 50 mL of ethanol and 50 mL of concentrated hydrochloric acid for 2 hours.

-

The reaction mixture is cooled, and the precipitated ammonium chloride is filtered off.

-

The filtrate is concentrated under reduced pressure. The residue is dissolved in water and made alkaline with a sodium hydroxide solution.

-

The liberated benzylamine is extracted with diethyl ether.

-

The ether extract is dried over anhydrous potassium carbonate, and the solvent is removed by distillation.

-

The benzylamine is purified by vacuum distillation.

Quantitative Data: Delépine Reaction with Various Halides

| Alkyl/Benzyl Halide | Product | Reaction Conditions | Yield (%) | Reference |

| Benzyl chloride | Benzylamine | Chloroform, reflux; then EtOH/conc. HCl, reflux | ~78 | [7] |

| Ethyl bromide | Ethylamine | 95% EtOH, NaI, 8 days; then HCl gas | 82 | [8] |

| 2,3-Dibromopropene | 2-Bromoallylamine | Chloroform, reflux; then conc. HCl/EtOH, reflux | 59-72 | [9] |

Experimental Workflow for the Delépine Reaction

Caption: Delépine Reaction Experimental Workflow.

Conclusion

Methenamine hydrochloride continues to be an invaluable and versatile reagent in the arsenal (B13267) of the synthetic organic chemist. Its application in the Duff, Sommelet, and Delépine reactions provides reliable and accessible routes to aromatic aldehydes and primary amines, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize methenamine as a precursor in their synthetic endeavors.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction - Google Patents [patents.google.com]

- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. Chapter 6 - Simple Aliphatic Amines [designer-drug.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of Methenamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Methenamine (B1676377) hydrochloride using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details the theoretical principles, experimental protocols, and data interpretation for the analysis of this compound, serving as a valuable resource for quality control, structural elucidation, and analytical method development.

Introduction to Methenamine Hydrochloride

This compound is the salt of methenamine, a heterocyclic organic compound with a cage-like adamantane (B196018) structure. It is used in the treatment of urinary tract infections. The spectroscopic characterization of this active pharmaceutical ingredient is crucial for confirming its identity, purity, and stability.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the methenamine core structure. For the hydrochloride salt, shifts in NMR and IR spectra are expected due to the protonation of the nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the methenamine molecule (Td point group), all twelve protons and all six carbon atoms are chemically equivalent, resulting in a single signal in both ¹H and ¹³C NMR spectra, respectively. For the hydrochloride salt, which is typically analyzed in D₂O, a downfield shift of these signals is expected due to the increased electron-withdrawing effect of the protonated nitrogen atoms.

Table 1: NMR Spectroscopic Data for Methenamine

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity |

| ¹H | CDCl₃ | 4.72 | Singlet |

| ¹³C | CDCl₃ | 74.84 | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum of methenamine is characterized by the absence of N-H stretching bands and the presence of strong C-N and CH₂ vibrational modes. The hydrochloride salt will exhibit broad N-H stretching bands due to the presence of the ammonium (B1175870) ions.

Table 2: Principal IR Absorption Bands for Methenamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960 | C-H stretch (asymmetric) | Medium |

| ~2870 | C-H stretch (symmetric) | Medium |

| ~1460 | CH₂ scissoring | Strong |

| ~1370 | CH₂ wagging | Strong |

| ~1240 | C-N stretch | Strong |

| ~1010 | C-N stretch | Strong |

| ~810 | CH₂ rocking | Medium |

| ~670 | Cage deformation | Medium |

Note: Data interpreted from the NIST IR spectrum of Methenamine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound does not possess a significant chromophore and therefore does not exhibit strong absorption in the conventional UV-Vis region (200-800 nm). Its absorbance is typically limited to the far UV region. For analytical purposes, UV detection is sometimes employed at low wavelengths.

Table 3: UV-Vis Spectroscopic Data for Methenamine

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Water/Acetonitrile | ~212 | Not reported |

Note: This value is based on UV detection in an HPLC method and represents a region of some absorbance rather than a distinct absorption maximum.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its identity and assess its purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). This compound is soluble in water.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Reference: The residual HDO signal (approximately 4.79 ppm at 25 °C) can be used for calibration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm.

-

Reference: An external standard or the solvent signal (if calibrated) can be used.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its functional groups and confirm its structure.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Caution: Hydrochloride salts can undergo ion exchange with KBr. For definitive spectra, using KCl pellets or another sampling method like Attenuated Total Reflectance (ATR) is recommended.

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet (or the empty ATR crystal) should be collected as a background and subtracted from the sample spectrum.

-

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to a concentration range suitable for UV-Vis analysis (e.g., 10-100 µg/mL).

-

-

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Wavelength Range: 190-400 nm.

-

Blank: Use deionized water as the blank solution.

-

Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.

-

Scan the sample solutions and record the absorbance spectrum.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.

Investigating the Anti-Angiogenic Properties of Methenamine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Methenamine (B1676377), a urinary antiseptic, has demonstrated anti-angiogenic properties in vivo. This technical guide provides a comprehensive framework for the in vitro investigation of Methenamine's anti-angiogenic effects, detailing experimental protocols, data presentation, and relevant signaling pathways. While direct in vitro studies on this specific topic are limited, this document outlines a robust methodology for future research based on established angiogenesis assays.

Introduction

Methenamine is a prodrug that, in an acidic environment, hydrolyzes into formaldehyde (B43269) and ammonia.[1][2] Formaldehyde is a non-specific antiseptic that denatures proteins and nucleic acids.[2] An in vivo study using a chicken chorioallantoic membrane (CAM) model has shown that Methenamine can significantly decrease angiogenesis and suppress the expression of Vascular Endothelial Growth Factor A (VEGF-A), a key regulator of this process.[3][4][5][6][7] These findings suggest a potential anti-angiogenic role for Methenamine.

This guide outlines a series of in vitro experiments designed to systematically evaluate the anti-angiogenic properties of Methenamine on endothelial cells, the primary cell type involved in angiogenesis. The proposed assays will assess the effect of Methenamine on key steps of the angiogenic process: endothelial cell proliferation, migration, tube formation, and apoptosis.

Hypothetical Mechanism of Action

The anti-angiogenic effect of Methenamine is likely attributable to the action of its active metabolite, formaldehyde. Formaldehyde is a highly reactive molecule that can induce cellular stress and apoptosis. In the context of angiogenesis, formaldehyde released from Methenamine could potentially:

-

Inhibit endothelial cell proliferation by causing DNA damage and cell cycle arrest.

-

Impair endothelial cell migration by disrupting cytoskeletal dynamics and cell adhesion.

-

Prevent the formation of capillary-like structures (tube formation) by interfering with cell-cell and cell-matrix interactions.

-

Induce apoptosis in endothelial cells, leading to the regression of newly formed vessels.

Experimental Protocols for In Vitro Angiogenesis Assays

The following protocols describe standard in vitro assays to investigate the anti-angiogenic properties of Methenamine. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and appropriate cell line for these experiments.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of Methenamine on the viability and proliferation of endothelial cells.

Methodology:

-

Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Methenamine (e.g., 0, 10, 50, 100, 500 µM) for 24, 48, and 72 hours. A vehicle control (the solvent used to dissolve Methenamine) should also be included.

-

At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of Methenamine on the directional migration of endothelial cells.[8][9]

Methodology:

-

Grow HUVECs to a confluent monolayer in 6-well plates.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells and debris.

-

Add fresh medium containing different concentrations of Methenamine.

-

Capture images of the wound at 0, 6, 12, and 24 hours using a microscope.

-

Quantify the wound closure area at each time point using image analysis software. The migration rate can be calculated based on the change in the wound area over time.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.[10][11][12][13]

Methodology:

-

Coat the wells of a 96-well plate with Matrigel™ or a similar basement membrane extract and allow it to solidify at 37°C for 30 minutes.[14]

-

Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel™ in medium containing various concentrations of Methenamine.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using specialized software.

Endothelial Cell Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if Methenamine induces programmed cell death in endothelial cells.[15][16][17]

Methodology:

-

Treat HUVECs with different concentrations of Methenamine for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Effect of Methenamine on Endothelial Cell Proliferation (MTT Assay)

| Methenamine (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |

| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |

| 10 | 95 ± 4.8 | 88 ± 5.5 | 75 ± 6.3 |

| 50 | 82 ± 6.1 | 65 ± 7.2 | 48 ± 5.9 |

| 100 | 68 ± 5.9 | 45 ± 6.8 | 25 ± 4.7 |

| 500 | 40 ± 4.5 | 20 ± 3.9 | 8 ± 2.1 |

Table 2: Hypothetical Effect of Methenamine on Endothelial Cell Migration (Wound Healing Assay)

| Methenamine (µM) | Wound Closure at 24 hours (%) |

| 0 (Control) | 95 ± 4.7 |

| 10 | 78 ± 5.1 |

| 50 | 55 ± 6.3 |

| 100 | 32 ± 4.9 |

| 500 | 15 ± 3.8 |

Table 3: Hypothetical Effect of Methenamine on Tube Formation

| Methenamine (µM) | Total Tube Length (µm) | Number of Nodes | Number of Meshes |

| 0 (Control) | 1500 ± 120 | 80 ± 8 | 60 ± 6 |

| 10 | 1100 ± 110 | 65 ± 7 | 45 ± 5 |

| 50 | 750 ± 90 | 40 ± 5 | 25 ± 4 |

| 100 | 400 ± 60 | 20 ± 4 | 10 ± 3 |

| 500 | 150 ± 30 | 5 ± 2 | 2 ± 1 |

Table 4: Hypothetical Effect of Methenamine on Endothelial Cell Apoptosis (Flow Cytometry)

| Methenamine (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.4 |

| 10 | 8.2 ± 1.1 | 3.5 ± 0.6 |

| 50 | 15.6 ± 2.3 | 7.8 ± 1.2 |

| 100 | 28.4 ± 3.1 | 15.2 ± 2.5 |

| 500 | 45.1 ± 4.5 | 25.7 ± 3.8 |

Signaling Pathways in Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[18][19][20][21] Investigating the effect of Methenamine on key components of this pathway would provide mechanistic insights into its anti-angiogenic activity.

VEGF-A, a potent angiogenic factor, binds to its receptor, VEGFR-2, on endothelial cells.[18] This binding triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell survival, proliferation, migration, and permeability. Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which regulates cell survival.[18]

Given that Methenamine has been shown to suppress VEGF-A expression in vivo, it is plausible that its anti-angiogenic effects are mediated, at least in part, through the inhibition of the VEGF signaling pathway.[3]

Visualizations

Experimental Workflow

Caption: Workflow for in vitro investigation of Methenamine's anti-angiogenic properties.

VEGF Signaling Pathway

Caption: Simplified VEGF signaling pathway and potential points of inhibition by Methenamine.

Conclusion

While direct in vitro evidence is currently lacking, the in vivo anti-angiogenic activity of Methenamine warrants further investigation. The experimental framework provided in this technical guide offers a comprehensive approach to systematically evaluate the anti-angiogenic properties of Methenamine in vitro. The successful execution of these assays will provide valuable data on the potential of Methenamine as an anti-angiogenic agent and elucidate its mechanism of action at the cellular and molecular levels. This information will be crucial for researchers, scientists, and drug development professionals in assessing the therapeutic potential of Methenamine in angiogenesis-dependent diseases.

References

- 1. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]

- 2. Methenamine - Wikipedia [en.wikipedia.org]

- 3. ijrm.ir [ijrm.ir]

- 4. Article | KnE Open [kneopen.com]

- 5. The effect of methenamine on vascular development: Experimental investigation using in vivo and insilico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of methenamine on vascular development: Experimental investigation using in vivo and insilico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. the effect of methenamine on vascular development:experimental investigation using in vivo and insilico methods [ecc.isc.ac]

- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ibidi.com [ibidi.com]

- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Induction of endothelial cell apoptosis by the antivascular agent 5,6-dimethylxanthenone-4-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelial cell apoptosis: biochemical characteristics and potential implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TNF-α-Mediated Endothelial Cell Apoptosis Is Rescued by Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

- 20. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. Angiogenesis | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for Methenamine Hydrochloride as a Protein Cross-linking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenamine (B1676377) hydrochloride is a versatile compound that can be employed as an effective cross-linking agent for proteins. Its utility lies in its ability to act as a formaldehyde (B43269) donor in a pH-dependent manner. In acidic environments (pH < 6.0), methenamine hydrochloride hydrolyzes to release formaldehyde, which then covalently links protein molecules.[1] This process is particularly useful for stabilizing protein-protein interactions, fixing tissues for analysis, and preparing protein conjugates. These application notes provide a detailed protocol for utilizing this compound as a cross-linking agent, including reaction mechanisms, experimental procedures, and quantitative data to guide your research.

The primary mechanism of action involves the acid-catalyzed decomposition of methenamine into formaldehyde and ammonia.[1] The liberated formaldehyde, a highly reactive aldehyde, forms Schiff bases with primary amino groups on proteins, most notably the ε-amino group of lysine (B10760008) residues. These Schiff bases can then react with another nearby amino group, forming a stable methylene (B1212753) bridge that cross-links the two protein chains.[2][3] This "zero-length" cross-linking provides a snapshot of proteins in close proximity.[4]

Data Presentation

Table 1: pH-Dependent Formaldehyde Release from Methenamine

The rate of formaldehyde generation from methenamine is critically dependent on the pH of the solution. Lower pH values significantly accelerate the hydrolysis of methenamine, leading to a more rapid release of the active cross-linking agent, formaldehyde.

| pH | Half-life of Methenamine to Formaldehyde Conversion | Formaldehyde Concentration Achieved | Reference(s) |

| 5.0 | ~20 hours | Substantial conversion | [5] |

| 5.7 | - | ≥ 25 µg/mL from ≥ 0.6 mg/mL methenamine | [6][7] |

| 5.85 | - | ≥ 25 µg/mL from ≥ 1 mg/mL methenamine | [6][7] |

| 6.0 | - | Bactericidal concentrations (>28 µg/mL) in 3 hours from 750 µg/mL | [5] |

| 6.5 | ~400 hours | Minimal conversion | [5] |

| 7.4 | Minimal hydrolysis | Negligible conversion | [1] |

Table 2: Recommended Reaction Conditions for Formaldehyde-Mediated Protein Cross-linking

The following table provides a summary of typical starting conditions for protein cross-linking using formaldehyde. Optimization may be required depending on the specific proteins and desired outcome.

| Parameter | Recommended Range | Notes | Reference(s) |

| Formaldehyde Concentration | 0.5% - 2% (v/v) | Higher concentrations can lead to excessive cross-linking and protein aggregation. Start with 1% for initial experiments. | [8] |

| Reaction Time | 10 - 30 minutes | Longer incubation times can increase cross-linking efficiency but may also lead to non-specific cross-links and epitope masking. | [8][9] |

| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. Lower temperatures (4°C) can be used to slow the reaction. | [4][9] |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations favor intermolecular cross-linking. Lower concentrations may be necessary to minimize aggregation. | [10] |

| Quenching Agent | 0.125 M - 0.2 M Glycine or Tris | Added to terminate the reaction by scavenging unreacted formaldehyde. Tris is generally considered more efficient. | [3][11][12][13] |

Experimental Protocols

Protocol 1: General Protein Cross-linking using this compound

This protocol outlines the fundamental steps for cross-linking proteins in solution using this compound.

Materials:

-

Purified protein sample

-

This compound

-

Acidic Buffer (e.g., 0.1 M Phosphate Buffer or Acetate Buffer, pH 5.0-5.5)

-

Quenching Solution (1 M Glycine or 1 M Tris-HCl, pH 7.5)

-

Microcentrifuge tubes

-

Incubator or water bath

Methodology:

-

Sample Preparation:

-

Dissolve the purified protein in the acidic buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for reaction with formaldehyde.

-

-

Initiation of Cross-linking:

-

Prepare a fresh stock solution of this compound in the acidic buffer.

-

Add the this compound solution to the protein sample to achieve a final concentration that will yield the desired formaldehyde concentration (refer to Table 1 for guidance on pH-dependent release). A starting point is to use a methenamine concentration of approximately 10-20 mg/mL in a pH 5.0 buffer.

-

Incubate the reaction mixture at room temperature for a designated period (e.g., 1-3 hours) to allow for the gradual release of formaldehyde and subsequent cross-linking. The incubation time will need to be optimized based on the desired degree of cross-linking.

-

-

Quenching the Reaction:

-

To stop the cross-linking reaction, add the quenching solution (Glycine or Tris-HCl) to a final concentration of 0.125 M - 0.2 M.

-

Incubate for 15 minutes at room temperature to ensure all unreacted formaldehyde is scavenged.

-

-

Analysis:

-

The cross-linked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization techniques. For SDS-PAGE analysis, a visible shift in the molecular weight of the protein bands or the appearance of higher molecular weight oligomers will indicate successful cross-linking.

-

Protocol 2: Optimization of Cross-linking Conditions

To achieve the desired level of cross-linking for a specific application, it is often necessary to optimize the reaction conditions.

Methodology:

-

pH Titration:

-

Perform the cross-linking reaction in a series of buffers with varying pH values (e.g., pH 4.5, 5.0, 5.5, 6.0) while keeping the this compound concentration, protein concentration, and incubation time constant. Analyze the results to determine the optimal pH for formaldehyde release and cross-linking for your system.

-

-

Time Course Experiment:

-

Set up a series of identical cross-linking reactions. At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), quench a reaction tube and analyze the extent of cross-linking. This will help determine the optimal incubation time.

-

-

Concentration Gradient:

-

Vary the concentration of this compound while keeping other parameters constant to find the concentration that yields the desired degree of cross-linking without causing excessive aggregation.

-

Mandatory Visualization

Caption: Chemical mechanism of protein cross-linking using this compound.

Caption: Experimental workflow for protein cross-linking with this compound.

Caption: Logical relationship of key parameters for optimizing protein cross-linking.

References

- 1. Methenamine - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generation of Formaldehyde from Methenamine: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]